![molecular formula C16H14N2O B5697771 N-(2-cyanophenyl)-2,5-dimethylbenzamide CAS No. 702648-69-9](/img/structure/B5697771.png)
N-(2-cyanophenyl)-2,5-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyanophenyl)-2,5-dimethylbenzamide, also known as TAK-659, is a small molecule inhibitor that is currently being studied for its potential use in the treatment of various types of cancer. This compound has shown promising results in preclinical studies, and it is now being evaluated in clinical trials.
Wirkmechanismus
N-(2-cyanophenyl)-2,5-dimethylbenzamide inhibits several kinases that are involved in the growth and survival of cancer cells, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. By inhibiting these kinases, N-(2-cyanophenyl)-2,5-dimethylbenzamide disrupts signaling pathways that are critical for the survival and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-2,5-dimethylbenzamide has been shown to induce apoptosis (cell death) in cancer cells and to inhibit the growth and proliferation of these cells. This compound has also been shown to inhibit the activity of immune cells, which can contribute to its antitumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-cyanophenyl)-2,5-dimethylbenzamide in lab experiments is that it has been well-studied in preclinical models of cancer and has demonstrated potent antitumor activity. However, one limitation of using this compound is that it may not be effective in all types of cancer, and its efficacy may vary depending on the specific genetic mutations present in the cancer cells.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-cyanophenyl)-2,5-dimethylbenzamide. One area of interest is the development of combination therapies that incorporate this compound with other targeted therapies or immunotherapies. Another area of interest is the exploration of the potential use of this compound in the treatment of other diseases, such as autoimmune disorders. Additionally, further studies are needed to better understand the mechanisms of action of N-(2-cyanophenyl)-2,5-dimethylbenzamide and to identify biomarkers that can predict its efficacy in different types of cancer.
Synthesemethoden
The synthesis of N-(2-cyanophenyl)-2,5-dimethylbenzamide involves several steps. The first step is the reaction of 2,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-amino-5-cyanobenzonitrile to yield the desired product.
Wissenschaftliche Forschungsanwendungen
N-(2-cyanophenyl)-2,5-dimethylbenzamide has been shown to inhibit the activity of several kinases that are involved in the growth and survival of cancer cells. This compound has been studied in various preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, N-(2-cyanophenyl)-2,5-dimethylbenzamide has demonstrated potent antitumor activity and has been well-tolerated.
Eigenschaften
IUPAC Name |
N-(2-cyanophenyl)-2,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-7-8-12(2)14(9-11)16(19)18-15-6-4-3-5-13(15)10-17/h3-9H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAIBMOSAWXWAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358937 |
Source
|
Record name | N-(2-cyanophenyl)-2,5-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-2,5-dimethylbenzamide | |
CAS RN |
702648-69-9 |
Source
|
Record name | N-(2-cyanophenyl)-2,5-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.